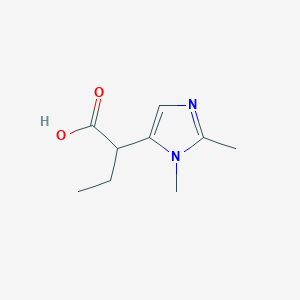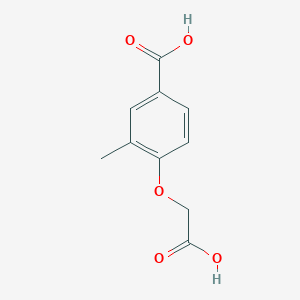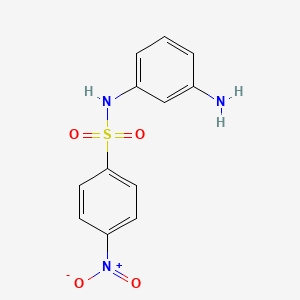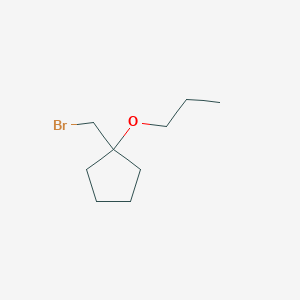
2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid typically involves the reaction of 4-methyl-1,3-thiazole with a suitable alkylating agent. One common method is the alkylation of 4-methyl-1,3-thiazole with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound’s antimicrobial and antifungal properties make it a candidate for studying biological interactions and developing new drugs.
Industry: The compound is used in the development of biocides, fungicides, and chemical reaction accelerators
作用機序
The mechanism of action of 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The compound’s anti-inflammatory properties are thought to involve the inhibition of pro-inflammatory cytokines and pathways .
類似化合物との比較
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: 2-Methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of antimicrobial, anti-inflammatory, and neuroprotective effects sets it apart from other thiazole derivatives .
特性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-4-12-6(9-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11) |
InChIキー |
AFXOTSUBCJEFPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13313564.png)



![7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13313590.png)
![4-{[1-(3-Methylthiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13313595.png)
![tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13313597.png)
![(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine](/img/structure/B13313600.png)

![2-[(2-Methylcyclopentyl)amino]propane-1,3-diol](/img/structure/B13313606.png)



